
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine
Übersicht
Beschreibung
“2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine” is a chemical compound with the molecular formula C10H16BrN3O and a molecular weight of 274.16 g/mol . It is extensively used in scientific experiments and research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) attached to an ethoxy group and a dimethylamino group . The bromine atom is attached to the pyrazine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 274.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in detailed safety data sheets or product catalogs from suppliers.Wissenschaftliche Forschungsanwendungen
Marine Natural Products and Antidepressant Activity
- Marine Inspired Compounds and Serotonin Receptors: A study investigated marine indole alkaloids, including 5-bromo-N,N-dimethyltryptamine, for their antidepressant and sedative potential. Compounds synthesized from a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold, with different halogen substitutions like bromine, showed significant antidepressant-like action. These compounds exhibited nanomolar affinities to serotonin receptors 5-HT1A and 5-HT7, indicating their potential role in marine chemical space and electrostatic interactions (Ibrahim et al., 2017).
Pharmacokinetics and Drug Metabolism
Glucokinase Activator Metabolism
Research on PF-04937319, a glucokinase activator biotransformed in humans, explored its metabolism. The study used humanized chimeric mice to predict human disposition of the drug and its metabolites, aiding in understanding human-specific metabolism in drug candidates (Kamimura et al., 2017).
Metabolites in Safety Testing (MIST) Studies
The metabolic profiling of another glucokinase activator, PF-04937319, was summarized. It was metabolized via oxidative and hydrolytic pathways, predominantly through N-demethylation catalyzed by CYP3A and CYP2C isoforms. This study emphasizes the importance of understanding metabolic pathways in early clinical development (Sharma et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine are the human matrix metalloproteinase 2 (MMP-2) and human matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis.
Mode of Action
The compound binds to the catalytic sites of both MMP-2 and MMP-9 enzymes . The binding results are promising as compared to the existing drugs for cancer therapy . The molecular dynamics simulation outcomes showed that the compound could effectively bind to the previously proposed catalytic sites of both enzymes with relatively stable statuses and good inhibitory binding abilities and parameters .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and angiogenesis . It inhibits cell proliferation and blood vessel formation in tumor tissues . This is achieved by arresting cell cycle progression in the sub-G1 phase .
Result of Action
The compound exhibits effective cytotoxic ability in cell lines assessed, including Jurkat, HeLa, and MCF-7 cells . It was found to be more prominent with the Jurkat cell line . The compound effectively arrested cell cycle progression in the sub-G1 phase . Moreover, it demonstrated significant findings in inhibiting blood vessel formation in tumor tissues .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)3-4-13-8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBTTPOSIUZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674249 | |
| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine | |
CAS RN |
1049024-78-3 | |
| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

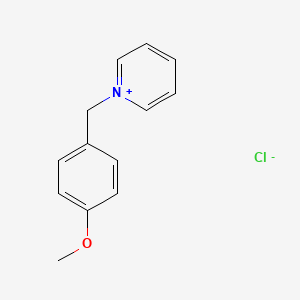


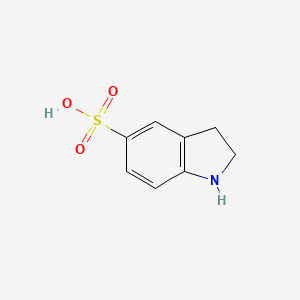

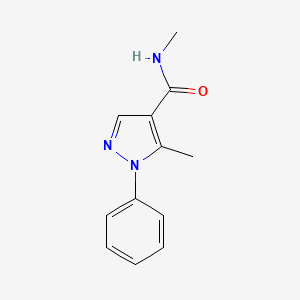
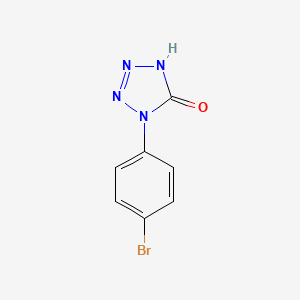


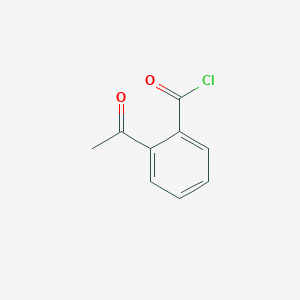
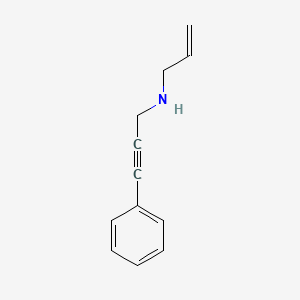
![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)

![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)